molecular formula C10H17BrN2O5 B557132 (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 135630-90-9

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B557132
CAS RN: 135630-90-9
M. Wt: 325.16 g/mol
InChI Key: CBCUCJIZACLGGN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, or 2-BtBr-Ac-Pro, is an organobromine compound that has been investigated for its potential uses in a variety of scientific research applications. It is a small molecule that can be used to study protein-ligand interactions, to create peptide derivatives, and to modify proteins and peptides.

Scientific Research Applications

Biochemistry

BOC-DAP(BROMOACETYL)-OH could potentially be used in the field of biochemistry. For instance, it might be involved in the study of plant secondary metabolites, which hold remarkable potential for transformative scientific breakthroughs . However, more specific applications within biochemistry are not readily available in the literature.

Pharmaceuticals

In the pharmaceutical industry, BOC-DAP(BROMOACETYL)-OH could be used as a raw material sourced from leading manufacturers . It might be involved in the production of certain drugs or treatments, although specific examples are not provided in the available sources .

Medical Research

While specific applications of BOC-DAP(BROMOACETYL)-OH in medical research are not readily available, compounds with similar structures and properties are often used in various research contexts. For example, they might be used in the study of RNA:DNA interactions on genome instability .

Chemical Synthesis

BOC-DAP(BROMOACETYL)-OH could potentially be used in chemical synthesis. For example, it might be involved in the synthesis of cationic ligands, which have been gaining interest due to their high catalytic utility .

Molecular Biology

In the field of molecular biology, BOC-DAP(BROMOACETYL)-OH could potentially be used in the study of RNA:DNA interactions, such as the recently discovered circR-loop .

Proteomics

While specific applications of BOC-DAP(BROMOACETYL)-OH in proteomics are not readily available, it’s worth noting that compounds with similar structures and properties are often used in various proteomics research contexts .

properties

IUPAC Name

(2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCUCJIZACLGGN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427331
Record name 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

135630-90-9
Record name 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.